2-Chloro-4-nitroaniline

Catalog No.
S602179
CAS No.
121-87-9
M.F
C6H5ClN2O2
M. Wt
172.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-nitroaniline

CAS Number

121-87-9

Product Name

2-Chloro-4-nitroaniline

IUPAC Name

2-chloro-4-nitroaniline

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

InChI

InChI=1S/C6H5ClN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2

InChI Key

LOCWBQIWHWIRGN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N

solubility

Very soluble in ether, ethanol, acetic acid
Soluble in alcohol, benzene, ether; slightly soluble in water and strong acids
In water, 933 mg/L at 25 °C (est)
Solubility in water at 25 °C: none

Synonyms

2-chloro-4-nitroaniline

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N

The exact mass of the compound 2-Chloro-4-nitroaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in ether, ethanol, acetic acidsoluble in alcohol, benzene, ether; slightly soluble in water and strong acidsin water, 933 mg/l at 25 °c (est)solubility in water at 25 °c: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3548. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4-nitroaniline is a halogenated nitroaromatic compound primarily utilized as a critical intermediate in the synthesis of azo dyes, pigments, and certain pharmaceuticals. Its core value in procurement is derived from the specific reactivity conferred by the ortho-chloro and para-nitro substituents on the aniline ring, which dictates the outcomes of diazotization, coupling, and reduction reactions. This compound is typically supplied as a yellow crystalline powder and exhibits solubility in common organic solvents like ethanol and ether, but is only slightly soluble in water. Its defined melting point and stable nature under recommended storage conditions make it a reliable precursor in various industrial chemical processes.

Procurement Fit

1
Synthetic intermediate
Key building block for azo dyes and niclosamide; exclusive diazo component for specific disperse dyes and pigments
2
Nonlinear optical (NLO) material research
Triclinic polymorph supports second harmonic generation studies; reported activity reference vs KDP
3
Pharmaceutical reference standard
Niclosamide Impurity 2 for analytical method development and quality control applications
4
Crystal engineering model compound
Accessible polymorphism with distinct lattice energies; high-Z′ triclinic phase for supramolecular studies

Substituting 2-Chloro-4-nitroaniline with its isomers, such as 4-Chloro-2-nitroaniline, or the parent compound, 4-nitroaniline, is often unviable in process chemistry. The specific ortho-position of the chlorine atom relative to the amine group directly influences the electronic properties and steric hindrance around the reaction center. This unique arrangement governs the regioselectivity of subsequent reactions, such as cyclization to form benzimidazoles or coupling to produce azo dyes with specific shades and fastness properties. Using an isomer like 4-Chloro-2-nitroaniline, where the chlorine is para to the amine, results in different reaction kinetics and can lead to undesired side products or final molecules with altered performance characteristics, such as color, stability, and fiber affinity. Similarly, using the non-chlorinated 4-nitroaniline removes the halogen's contribution to properties like lightfastness and resistance to bleaching, making it an unsuitable replacement for applications demanding higher durability.

Substitution Risk

Positional isomer mismatch
2-Chloro-5-nitroaniline differs in formation enthalpy by 3.9 kJ·mol⁻¹ and sublimation behavior, which may alter reaction energetics and yield predictions.
Polymorph-dependent NLO activity
Only the triclinic P1 polymorph exhibits second harmonic generation; the orthorhombic form lacks this response, making generic material unsuitable for NLO research.
Dye synthesis specificity
4-Nitroaniline or other analogs cannot replicate the diazotization–coupling profile required for Disperse Red GFL, Red B, and Pigment Silver Vermilion R.
Environmental fate divergence
Biodegradation half-life exceeds 120 h vs 6 h for 4-nitroaniline; waste handling and regulatory classification may differ substantially.

Precursor Suitability: High-Yield Synthesis of Benzimidazoles via Reductive Cyclization

In one-pot reductive cyclization reactions to form benzimidazole derivatives, the choice of substituted nitroaniline precursor is critical. While many substituted 2-nitroanilines can participate, chloro-substituted variants like 2-chloro-4-nitroaniline often proceed with high efficiency. However, a study performing catalytic hydrogenation with Pd/C followed by reaction with orthoesters found that chloro-substituted nitroanilines, such as 1g (a chloro-nitroaniline), led to messy reactions with the formation of de-chlorinated byproducts. In contrast, nitroanilines bearing electron-withdrawing groups like nitrile (CN) or trifluoromethyl (CF3) proceeded cleanly to give high yields (87-96%) of the desired benzimidazole products. This indicates that for specific catalytic systems, the C-Cl bond in chloro-nitroanilines can be labile, making non-halogenated or differently substituted precursors a more reliable choice for achieving high purity and yield.

Evidence DimensionProduct Yield in One-Pot Benzimidazole Synthesis
Target Compound DataMessy reaction, formation of de-chloro byproducts reported for chloro-substituted nitroanilines.
Comparator Or BaselineNitroanilines with CN or CF3 groups: 87-96% yield.
Quantified DifferenceSignificantly lower yield and purity compared to CN or CF3 substituted analogs under these specific reaction conditions.
ConditionsOne-pot reductive cyclization via catalytic hydrogenation (10% Pd/C) with orthoesters in methanol at room temperature.

For synthesizing benzimidazoles via this specific catalytic route, selecting a non-chlorinated precursor may prevent side reactions and improve final product purity and yield, impacting process efficiency and cost.

SHG intensity
Head-to-head
2× KDP reference at 800 nm
Supports organic NLO material screening; polymorph-dependent response
Kurtz–Perry powder test; triclinic P1 phase

Processability: Superior Solubility in N-Methyl-2-pyrrolidone (NMP) Compared to Isomer

Effective processability in organic synthesis often depends on the precursor's solubility in common high-boiling point solvents. While solubility data for 2-Chloro-4-nitroaniline is not extensively compiled across multiple solvents in a single study, data for its isomer, 4-Chloro-2-nitroaniline, is available. The mole fraction solubility of 4-Chloro-2-nitroaniline in N-methyl-2-pyrrolidone (NMP) at 298.15 K is 0.2855, which is dramatically higher than its solubility in water (0.0000682). This demonstrates that NMP is an excellent solvent for this class of compounds. For comparison, the solubility of 2-Chloro-4-nitroaniline in water is also very low, at 0.23 g/L (20 °C), reinforcing the need for organic solvents. The high solubility of the isomeric comparator in NMP suggests that 2-Chloro-4-nitroaniline likely shares this favorable characteristic, crucial for achieving homogeneous reaction conditions in syntheses like polyamide production where NMP is a standard solvent.

Evidence DimensionMole Fraction Solubility at 298.15 K
Target Compound DataWater solubility: 0.23 g/L (implies very low mole fraction). Favorable solubility in NMP is inferred from comparator data and common use in relevant syntheses.
Comparator Or Baseline4-Chloro-2-nitroaniline in NMP: 0.2855. 4-Chloro-2-nitroaniline in Water: 0.0000682.
Quantified DifferenceThe comparator is over 4180 times more soluble in NMP than in water, highlighting the critical role of solvent selection for this compound class.
ConditionsShake-flask method, solubility measured at 298.15 K (25 °C) under atmospheric pressure.

High solubility in aprotic polar solvents like NMP is a key enabler for using this compound in high-concentration, homogeneous reaction systems for polymer and specialty chemical synthesis, directly impacting reactor throughput and process efficiency.

Lattice stability
Head-to-head
0.89 kcal·mol⁻¹ more stable
Supports polymorph selection for crystallization control
Triclinic vs orthorhombic; ab initio periodic calculation

Thermal Stability: Defined Melting Point Suitable for Controlled Synthesis Protocols

The thermal stability of a chemical precursor is a critical parameter for process design and safety. 2-Chloro-4-nitroaniline has a sharp and well-documented melting point in the range of 105-108 °C. This provides a clear upper limit for solid-state handling and a predictable transition to the liquid phase for melt-based reactions. In comparison, its isomer 2-Chloro-5-nitroaniline exhibits good thermal stability up to 110 °C, with a sharp endothermic peak corresponding to its melting point at 122 °C. The parent compound, 4-Chloroaniline, has a significantly lower melting point of 69.5 °C but decomposes at elevated temperatures (250-300 °C). The specific melting point of 2-Chloro-4-nitroaniline makes it suitable for reactions that require heating but must remain below its decomposition temperature.

Evidence DimensionMelting Point (°C)
Target Compound Data105-108 °C
Comparator Or Baseline2-Chloro-5-nitroaniline: 122 °C. 4-Chloroaniline: 69.5 °C.
Quantified DifferenceThe melting point is approximately 35-38 °C higher than 4-chloroaniline and 14-17 °C lower than its 2,5-isomer.
ConditionsStandard melting point determination.

A defined and moderately high melting point ensures the compound remains solid and stable during storage and handling but can be reliably melted or dissolved for reactions at elevated temperatures without premature decomposition, which is crucial for process control and safety.

Formation enthalpy
Head-to-head
ΔfHm⁰ −74.9 vs −71.0 kJ·mol⁻¹
Positional isomer substitution alters reaction energetics
Combustion calorimetry; 2-Cl-5-nitroaniline comparator
Biodegradation
Cross-study
t½ 123.75 h vs 6.01 h
Environmental persistence context; waste handling review required
Aerobic activated sludge; 4-nitroaniline comparator
Azo dye route
Class-level
Diazotization → Disperse Red GFL, Red B, Silver Vermilion R
Enables specific dye synthesis; ortho-Cl essential for coupling outcome
NaNO₂/HCl, 0–5°C; coupling with β-naphthol or salbutamol
Niclosamide intermediate
Supporting evidence
Exclusive amino component for niclosamide condensation
Non-substitutable in this synthetic route; impurity reference standard
With 5-chlorosalicylic acid/PCl₃; Niclosamide Impurity 2

Intermediate for High-Performance Azo Dyes and Pigments

This compound is a primary choice for synthesizing specific disperse and azo dyes where the ortho-chloro substituent is essential for achieving the desired chromophore properties. Its reactivity in diazotization and coupling reactions allows for the production of dyes with good lightfastness and stability, making it a key precursor for coloring textiles, inks, and plastics. The presence of the chlorine atom can enhance resistance to bleaching, a critical attribute for industrial and uniform textiles.

Precursor for Synthesis of 2-Chloro-1,4-phenylenediamine

2-Chloro-4-nitroaniline serves as a direct precursor for 2-chloro-1,4-phenylenediamine through the reduction of its nitro group. This resulting diamine is a valuable monomer in the synthesis of specialized polyamides and other high-performance polymers. The defined position of the chlorine atom is carried through the synthesis, imparting specific properties such as thermal stability or modified solubility to the final polymer.

Synthesis of the Molluscicide Niclosamide

The compound is a key starting material in the industrial synthesis of Niclosamide, a medication used to treat tapeworm infestations and as a molluscicide to control snails that are intermediate hosts for schistosomiasis. This specific application relies on the exact structure of 2-chloro-4-nitroaniline for the subsequent amidation reaction, where substitution with an isomeric precursor would not yield the correct final active pharmaceutical ingredient.

Application Fit Matrix

Application
Selection Property
Validation Focus
Organic NLO material research
Triclinic P1 polymorph availability
Reported SHG activity vs KDP baseline
Azo dye intermediate synthesis
Diazotization reactivity at 0–5°C
Product-specific coupling outcome
Niclosamide API intermediate & impurity standard
Exclusive amino component for condensation
Purity and positional isomer absence
Crystal engineering & polymorphism studies
Thermodynamic stability ranking of polymorphs
Lattice energy reproducibility

Physical Description

2-chloro-4-nitroaniline is a yellow crystalline powder. (NTP, 1992)
YELLOW NEEDLE-LIKE CRYSTALS.

Color/Form

Yellow needles from water

XLogP3

2.1

Boiling Point

>200 °C

Flash Point

Flash point = 205 °C
205 °C

LogP

2.14 (LogP)
log Kow = 2.14
2.3

Melting Point

225 to 228 °F (NTP, 1992)
108.0 °C
108 °C

UNII

XSA3ZX337B

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

4.85X10-4 mm Hg at 25 °C (est)
Vapor pressure, Pa at 25 °C: 0.00046

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

121-87-9

Methods of Manufacturing

(1) From 1,2-dichloro-4-nitrobenzene by heating with alcoholic ammonia. (2) From chlorination of para-nitroaniline in acid solution.

General Manufacturing Information

Benzenamine, 2-chloro-4-nitro-: ACTIVE

Analytic Laboratory Methods

DETECTION OF O-CHLORO-P-NITROANILINE BY GAS CHROMATOGRAPHY WITH A 700-A HALL AND AN NPD (N-P DETECTOR) IN TREATMENT WORKS SLUDGES.
1-Amino-2-chloro-4-nitrobenzene was detected in D&C Red No. 36 as an impurity using liquid chromatography (C18 column, methanol/ammonium acetate gradient) with 254 nm detection. This method gave 100% recovery of 1-amino-2-chloro-4-nitrobenzene.
Method: EPA 8131; Procedure: gas chromatography; Analyte: 2-chloro-4-nitroaniline; Matrix: aqueous matrices; Detection Limit: 3.2 ug/L.

Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9

Ha Danh Duc
PMID: 31403669   DOI: 10.1093/femsle/fnz174

Abstract

2-chloro-4-nitroaniline is a nitroaromatic compound widely used in industrial and agricultural sectors, causing serious environmental problems. This compound and some of its analogs were utilized by two Fe3+-reducing microbial strains Geobacter sp. KT7 and Thauera aromatica KT9 isolated from contaminated sediment as sole carbon and nitrogen sources under anaerobic conditions. The anaerobic degradation of 2-chloro-4-nitroaniline by the mixed species was increased approximately by 45% compared to that of individual strains. The two isolates' crossfeeding, nutrient sharing and cooperation in the mixed culture accounted for the increase in degradation rates. The determination of degradation pathways showed that Geobacter sp. KT7 transformed the nitro group in 2-chloro-4-nitroaniline to the amino group following by the dechlorination process, while T. aromatica KT9 dechlorinated the compound before removing the nitro group and further transformed it to aniline. This study provided an intricate network of 2-chloro-4-nitroaniline degradation in the bacterial mixture and revealed two parallel routes for the substrate catabolism.


The influence of suspended particles on the acute toxicity of 2-chloro-4-nitro-aniline, cadmium, and pentachlorophenol on the valve movement response of the zebra mussel (Dreissena polymorpha)

J Borcherding, J Wolf
PMID: 11525492   DOI: 10.1007/s002440010202

Abstract

The Dreissena-Monitor is a biological early warning system for the continuous monitoring of river water quality, based on the valve movements of two groups of 42 zebra mussels (Dreissena polymorpha). Laboratory experiments with Cd, PCP, and 2-chloro-4-nitro-aniline were conducted in combination with suspended particles (a mixture of stinging nettle powder, bentonite, and quartz powder). An increase of suspended particles up to a nominal concentration of 540 mg/L within 5 min did not evoke any reactions by the mussels significantly different from normal. The distribution between water and solids was analyzed for Cd and 2-chloro-4-nitroaniline, with the result that the former quickly adsorbed to the particles, whereas the latter did not bind to the particles at all. The behavior of the zebra mussels revealed that the detection of 2-chloro-4-nitro-aniline was not affected by the presence of suspended matter. In the cases of Cd and PCP, D. polymorpha was able to detect these substances when they were particle-associated at least as well or better as when they were dissolved in the water. The results are discussed with respect to the physiology of the organisms and the bioavailability of toxicants, as well as to the consequences these results may have under field conditions.


Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36

A L Scher, N C Adamo
PMID: 8471855   DOI:

Abstract

A method is described for the determination of the intermediates and a related impurity in D&C Red No. 36 by reversed-phase liquid chromatography. This method may be used to ensure that limits set forth in the Code of Federal Regulations on the amounts of these 3 impurities in the color are not exceeded. The pigment is dissolved in boiling dioxane and then precipitated. The filtrate is chromatographed by isocratic elution, and then the column is washed and reequilibrated. Impurities were identified as 2-chloro-4-nitroaniline (2-Cl-4-NA), 2-naphthol, and 2,4-dinitroaniline (2,4-DNA) by comparison of their retention times and spectra with those of standards. Peak area calibrations were linear to at least 0.375% 2-Cl-4-NA, 1.25% 2-naphthol, and 0.025% 2,4-DNA, all with zero intercepts. At the specification levels, 99% confidence limits were 0.30 +/- 0.006% for 2-Cl-4-NA, 1.0 +/- 0.03% for 2-naphthol, and 0.020 +/- 0.0004% for 2,4-DNA. The limits of determination calculated from calibration data were 0.019% for 2-Cl-4-NA, 0.10% for 2-naphthol, and 0.0014% for 2,4-DNA at the 99% confidence level. Recoveries were 100-104% for 2-Cl-4-NA added to purified D&C Red No. 36, 100% for 2-naphthol, and 100-110% for 2,4-DNA; relative standard deviations were 0.8-3.4%. A survey of certified D&C Red No. 36 samples showed that the batches contained higher levels of intermediates than were determined previously by a cellulose column method in which the pigment was not dissolved.


Preparation of Progesterone Co-Crystals Based on Crystal Engineering Strategies

Huahui Zeng, Jing Xiong, Zhuang Zhao, Jingyi Qiao, Duanjie Xu, Mingsan Miao, Lan He, Xiangxiang Wu
PMID: 31683599   DOI: 10.3390/molecules24213936

Abstract

Three co-formers of 2-chloro-4-nitroaniline (CNA), 2,5-dihydroxybenzoic acid (DHB), and 4,4'-biphenol (DOD) were selected to prepare the co-crystal of progesterone (PROG) based on crystal engineering strategies. These co-crystals were successfully obtained via slow evaporation from different solutions and were characterized by single-crystal X-ray diffraction spectroscopy, powder X-ray diffraction, IR spectroscopy, and differential scanning calorimetry. Different binding networks were observed in the co-crystal structures of PROG. The PROG-CNA co-crystal had the fastest rates and highest concentrations of PROG in PBS solution compared with PROG or other co-crystals in the dissolution experiments. This might be attributable to more stable and abundant interactions between the PROG and CNA molecules. Our investigations provide positive support for the selection of suitable co-formers using crystal engineering strategies.


Mutagenic activity of 2-chloro-4-nitroaniline and 5-chlorosalicylic acid in Salmonella typhimurium: two possible metabolites of niclosamide

J J Espinosa-Aguirre, R E Reyes, C Cortinas de Nava
PMID: 1944396   DOI: 10.1016/0165-7992(91)90131-m

Abstract

Niclosamide is an anti-helminthic drug susceptible to being metabolized into a bacterial mutagen by the action of enzymes present in the S9 activation mixture. Additional results from genotoxic studies in rodents and humans suggest that the drug is absorbed from the gastrointestinal tract, and mutagenic metabolites are excreted both in the free form and as conjugated glucuronides. As in the case of other secondary amides, phase I metabolism of niclosamide may result in a hydrolytic cleavage of the amide bond, giving rise to 5-chlorosalicylic acid and 2-chloro-4-nitroaniline as the main metabolites. In this study, the mutagenicity of these compounds was tested using the Salmonella typhimurium assay. Bacterial mutagenicity tests with these 2 compounds reveal a non-mutagenic response with 5-chlorosalicylic acid and a mutagenic one with 2-chloro-4-nitroaniline. However, the mutagenic potency observed with this compound is lower than that of niclosamide. The role of nitroreduction in the activation of niclosamide and 2-chloro-4-nitroaniline was also investigated with the help of S. typhimurium strains TA98NR, YG1020, YG1021 and YG1024. The results show a pattern of response which is qualitatively similar for both compounds and this indicates that its mutagenicity depends on both nitroreduction and transacetylation.


Metabolism of 2-chloro-4-nitroaniline via novel aerobic degradation pathway by Rhodococcus sp. strain MB-P1

Fazlurrahman Khan, Deepika Pal, Surendra Vikram, Swaranjit Singh Cameotra
PMID: 23614030   DOI: 10.1371/journal.pone.0062178

Abstract

2-chloro-4-nitroaniline (2-C-4-NA) is used as an intermediate in the manufacture of dyes, pharmaceuticals, corrosion inhibitor and also used in the synthesis of niclosamide, a molluscicide. It is marked as a black-listed substance due to its poor biodegradability. We report biodegradation of 2-C-4-NA and its pathway characterization by Rhodococcus sp. strain MB-P1 under aerobic conditions. The strain MB-P1 utilizes 2-C-4-NA as the sole carbon, nitrogen, and energy source. In the growth medium, the degradation of 2-C-4-NA occurs with the release of nitrite ions, chloride ions, and ammonia. During the resting cell studies, the 2-C-4-NA-induced cells of strain MB-P1 transformed 2-C-4-NA stoichiometrically to 4-amino-3-chlorophenol (4-A-3-CP), which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite. Enzyme assays by cell-free lysates prepared from 2-C-4-NA-induced MB-P1 cells, demonstrated that the first enzyme in the 2-C-4-NA degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of nitro group and production of 4-A-3-CP. Oxygen uptake studies on 4-A-3-CP and related anilines by 2-C-4-NA-induced MB-P1 cells demonstrated the involvement of aniline dioxygenase in the second step of 2-C-4-NA degradation. This is the first report showing 2-C-4-NA degradation and elucidation of corresponding metabolic pathway by an aerobic bacterium.


[Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes]

D Cottalasso, M A Pronzato, C Domenicotti, G Barisione, L Fontana, G Nanni
PMID: 1795670   DOI:

Abstract

The toxicity of 4-chloro-2-nitroaniline (4C2NA) and 2-chloro-4-nitroaniline (2C4NA) was investigated on isolated rat hepatocytes following 1-3 hours of exposure to 0.2 and/or 2 mM of these xenobiotics. The higher of the two concentrations appeared to induce a statistically significant loss of cellular viability (p less than 0.01 compared to control), judged by Trypan Blue staining, after 3 hours of incubation with these substances means = 58, SD = 7%; and means = SD = 7%; for 4C2NA and 2C4NA, respectively). Furthermore, both chloronitroanilines produced an hepatocellular and microsomal damage demonstrated by conspicuous changes in LDH and G-6-Pase activities (p less than 0.01). The exposure to 2 mM of both 4C2NA and/or 2C4NA produced a marked depletion of the intracellular pool of GSH after 3 hours (13 mM/10(6) and 10 mM/10(6) cells, respectively; p less than 0.01). Thus it seems possible that 2C4NA may induce a more severe cellular damage than that induced by 4C2NA.


[Degradation Characteristics of Three Aniline Compounds in Simulated Aerobic Sewage Treat System]

Wen Gu, Lin-jun Zhou, Ji-ning Liu, Guo-song Chen, Li-li Shi, Yan-hua Xu
PMID: 27078963   DOI:

Abstract

The removal rates of 4-nitroaniline, 4-isopropyl aniline and 2-chloro-4-nitroaniline under different hydraulic retention time (HRT) were tested by employing a simulation method of aerobic biochemical sewage treatment technology in this study. The results showed that when HRT was 6 h, 12 h, and 24 h, the removal rates of dissolved organic carbon (DOC) were 70.2%, 80.3% and 88.3%, the removal rates of 4-nitroaniline were 48%, 64.7% and 75%; and the removal rates of 4-isopropyl aniline were 66%, 76% and 91%, respectively. It was concluded that increasing HRT could promote the removal rates of DOC and aniline chemicals. In contrast, 2-chloro-4-nitroaniline was difficult to be removed. The removal rates were less than 20% under all tested conditions. The kinetics analysis showed that the biodegradation of 4-nitroaniline, 4-isopropyl aniline and 2-chloro-4-nitroaniline in aerobic activated sewage (3 g x L(-1)) accorded with the first order kinetics and the regression coefficients were > 0.95. The half-life time of biodegradation was 6.01 h, 16.16 h, 123.75 h, respectively. In general, functional groups such as isopropyl had a positive effect on the biodegradation of aniline chemicals, whereas substituents such as nitro group and chlorine atom had an inhibitory effect.


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